6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
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Overview
Description
6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is a complex organic compound. It belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione involves multiple steps, typically starting from simpler flavonoid precursors. The process often includes hydroxylation, methoxylation, and glycosylation reactions under controlled conditions . Industrial production methods may involve the use of biocatalysts or engineered microbial systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can yield a variety of substituted flavonoid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is unique due to its specific tetracyclic structure and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activities compared to other flavonoids .
Properties
Molecular Formula |
C21H18O12 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C21H18O12/c1-5-12(23)14(25)15(26)21(30-5)31-9-4-7-10-11-6(19(27)32-17(10)13(9)24)3-8(22)16(29-2)18(11)33-20(7)28/h3-5,12,14-15,21-26H,1-2H3 |
InChI Key |
IAYGIELPGJHKME-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5OC)O)C(=O)O3)O)O)O)O |
Origin of Product |
United States |
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